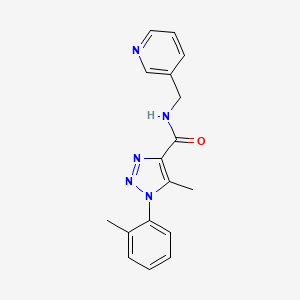
N,N'-(9H-fluorene-9,9-diyldi-4,1-phenylene)di(1-naphthamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(9H-fluorene-9,9-diyldi-4,1-phenylene)di(1-naphthamide), commonly known as FND, is a fluorescent probe that has been extensively used in scientific research. FND has unique photophysical properties, making it an ideal tool for studying various biological processes.
Wirkmechanismus
FND functions as a fluorescent probe by undergoing a photoinduced electron transfer (PET) process. Upon excitation with UV light, FND undergoes an intramolecular charge transfer (ICT) process, resulting in the emission of blue-green fluorescence. The PET process is dependent on the environment surrounding FND, making it an ideal tool for studying various biological processes.
Biochemical and Physiological Effects:
FND has been shown to have low cytotoxicity and is biocompatible, making it an ideal tool for studying biological processes in living cells. FND has also been shown to be stable under physiological conditions, making it an ideal tool for long-term imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FND is its unique photophysical properties, making it an ideal tool for studying various biological processes. FND is also biocompatible and has low cytotoxicity, making it an ideal tool for studying biological processes in living cells. However, one of the limitations of FND is its high cost compared to other fluorescent probes.
Zukünftige Richtungen
There are many future directions for the use of FND in scientific research. One possible direction is the development of FND-based biosensors for the detection of various biomolecules. Another possible direction is the development of FND-based imaging probes for the early detection of cancer. Additionally, the use of FND in combination with other imaging techniques, such as magnetic resonance imaging (MRI), could lead to the development of new diagnostic tools for various diseases.
Synthesemethoden
The synthesis of FND involves the reaction between 9,9-dibromo-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene and 4-aminobenzonitrile in the presence of a palladium catalyst. The reaction yields FND as a yellow solid with a high yield of 86%.
Wissenschaftliche Forschungsanwendungen
FND has been widely used in scientific research due to its unique photophysical properties. FND emits blue-green fluorescence upon excitation with UV light, making it an ideal tool for studying various biological processes. FND has been used to study protein-protein interactions, enzyme activity, and cellular imaging. FND has also been used to study the behavior of cancer cells and the efficacy of anti-cancer drugs.
Eigenschaften
IUPAC Name |
N-[4-[9-[4-(naphthalene-1-carbonylamino)phenyl]fluoren-9-yl]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H32N2O2/c50-45(41-19-9-13-31-11-1-3-15-37(31)41)48-35-27-23-33(24-28-35)47(43-21-7-5-17-39(43)40-18-6-8-22-44(40)47)34-25-29-36(30-26-34)49-46(51)42-20-10-14-32-12-2-4-16-38(32)42/h1-30H,(H,48,50)(H,49,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSGJTCVXUQHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)NC(=O)C8=CC=CC9=CC=CC=C98 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5162618.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5162622.png)
![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5162625.png)
![2-[3-(4-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5162626.png)
![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5162637.png)
![N-[2-(1-piperidinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5162644.png)
![11-(2,5-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5162655.png)
![N,N-dibutyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5162659.png)
![N-[1-(anilinocarbonyl)-2-(4-nitrophenyl)vinyl]-2-methylbenzamide](/img/structure/B5162668.png)


![1-(3-methyl-1-piperidinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5162690.png)
![N-[(1-methyl-4-piperidinyl)methyl]-2-(methylthio)-N-(2-phenylethyl)acetamide](/img/structure/B5162701.png)
